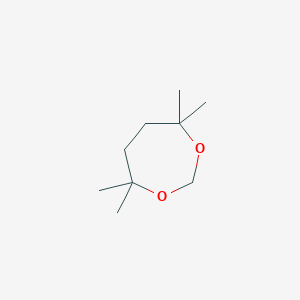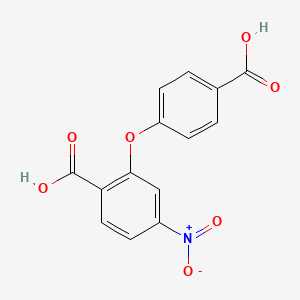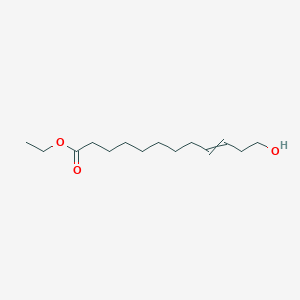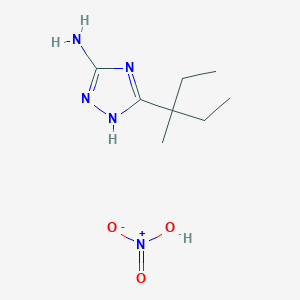
5-(3-methylpentan-3-yl)-1H-1,2,4-triazol-3-amine;nitric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-methylpentan-3-yl)-1H-1,2,4-triazol-3-amine; nitric acid is a compound that combines an organic molecule with a nitric acid moiety The organic component, 5-(3-methylpentan-3-yl)-1H-1,2,4-triazol-3-amine, is a derivative of triazole, a five-membered ring containing three nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-methylpentan-3-yl)-1H-1,2,4-triazol-3-amine typically involves the reaction of 3-methylpentan-3-ylamine with 1H-1,2,4-triazole under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the process. The reaction conditions, including temperature and reaction time, are optimized to achieve a high yield of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions and can produce the compound in significant quantities. The use of automated systems and advanced monitoring techniques ensures the consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-(3-methylpentan-3-yl)-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The triazole ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are tailored to the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazole derivatives.
Aplicaciones Científicas De Investigación
5-(3-methylpentan-3-yl)-1H-1,2,4-triazol-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-(3-methylpentan-3-yl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. The nitric acid component may contribute to the compound’s reactivity and biological effects. The exact pathways and targets are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
3-Methyl-3-pentanol: An organic compound with similar structural features.
Emylcamate: A tranquilizer synthesized using similar building blocks.
Hexanol: Another alcohol with comparable properties.
Uniqueness
5-(3-methylpentan-3-yl)-1H-1,2,4-triazol-3-amine is unique due to its combination of a triazole ring and a nitric acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
82560-15-4 |
|---|---|
Fórmula molecular |
C8H17N5O3 |
Peso molecular |
231.25 g/mol |
Nombre IUPAC |
5-(3-methylpentan-3-yl)-1H-1,2,4-triazol-3-amine;nitric acid |
InChI |
InChI=1S/C8H16N4.HNO3/c1-4-8(3,5-2)6-10-7(9)12-11-6;2-1(3)4/h4-5H2,1-3H3,(H3,9,10,11,12);(H,2,3,4) |
Clave InChI |
DGXPCBQUIUCDDW-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(CC)C1=NC(=NN1)N.[N+](=O)(O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





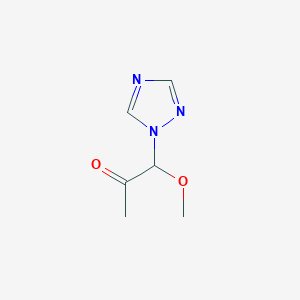

![3-[6-Oxo-3-(2-phenylhydrazinylidene)cyclohexa-1,4-dien-1-yl]propanoic acid](/img/structure/B14431552.png)
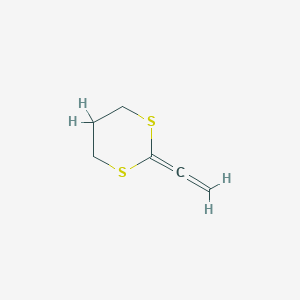
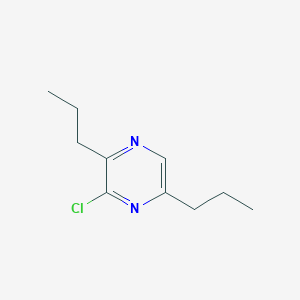

![2-Methylpyrazolo[1,5-A]quinoxaline](/img/structure/B14431566.png)

